2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol, also known by its IUPAC name 2-methoxy-6-[(1E)-[(4-methylphenyl)imino]methyl]phenol, is a compound that has garnered attention for its potential pharmaceutical applications. It is classified as a small molecule and is an analog of azaresveratrol, which suggests possible biological activities related to that class of compounds. The chemical formula for this compound is C₁₅H₁₅N₁O₂, with a molecular weight of approximately 241.29 g/mol .
The synthesis of 2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol typically involves the condensation reaction between 2-methoxy-6-formylphenol and a substituted piperazine derivative. The reaction conditions often include solvents such as ethanol or methanol, and the process may require refluxing to facilitate the formation of the imine linkage.
The molecular structure of 2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol features a phenolic core substituted with a methoxy group and an imino group linked to a piperazine ring.
The compound's structure can be represented using SMILES notation: COC1=C(O)C(\C=N\C2=CC=C(C)C=C2)=CC=C1
.
2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions typical for phenolic compounds and imines.
The stability of the imine bond makes it susceptible to nucleophilic attack, particularly in acidic or basic conditions, which can lead to further modifications of the molecule.
The mechanism of action for 2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol is not fully elucidated but is likely related to its interactions with biological targets such as enzymes or receptors.
The physical and chemical properties of 2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol are critical for understanding its behavior in biological systems.
These properties suggest that the compound may have limited solubility in aqueous environments but could interact favorably with lipid membranes.
2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol has potential applications in scientific research, particularly in pharmacology. Its structural similarities to other biologically active compounds suggest it could serve as a lead compound for developing new therapeutics targeting various diseases.
Further studies are necessary to explore its efficacy and safety profiles in preclinical models.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: